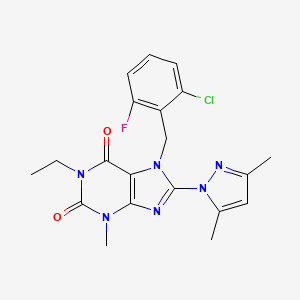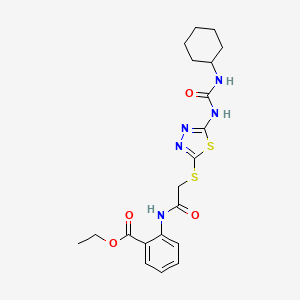
7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione" is a tricyclic xanthine derivative, which is a class of compounds known for their potential as multitarget drugs for neurodegenerative diseases. These compounds are designed to interact with adenosine receptors and inhibit monoamine oxidases, which are both relevant targets in the treatment of neurodegenerative conditions. The compound is structurally related to the derivatives discussed in the first paper, which includes a library of 69 derivatives designed to improve water solubility and evaluated for their binding affinity to adenosine receptor subtypes and monoamine oxidase inhibition .
Synthesis Analysis
The synthesis of related compounds involves the introduction of a basic nitrogen atom into the tetrahydropyrazine ring, aiming to enhance water solubility. The paper describes the identification of potent dual-target-directed A1/A2A adenosine receptor antagonists among the synthesized derivatives. One of the best compounds mentioned is a dichlorinated compound, which shows triple-target inhibition and is considered a promising candidate for preclinical studies .
Molecular Structure Analysis
The molecular structure of the compound includes a purine core, which is a common scaffold in many biologically active molecules, particularly in the context of neurodegenerative diseases. The presence of substituents such as the 2-chloro-6-fluorobenzyl and 3,5-dimethyl-1H-pyrazol-1-yl groups are likely to influence the compound's binding affinity and selectivity towards its biological targets. The structural analysis of related compounds has been established through various methods, including Dimroth rearrangement and nonreductive debenzylation, as mentioned in the second paper .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of such compounds include oxidation reactions, as described in the second paper. For instance, the oxidation of N6-alkyladenines with m-chloroperoxybenzoic acid leads to the formation of N(1)-oxides. These reactions are regioselective and are influenced by the formation of hydrogen bonding between the amino NH group and the carbonyl oxygen of the peroxycarboxylic acid .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the general properties of related tricyclic xanthine derivatives can be inferred. These properties include improved water solubility due to the basic nitrogen atom in the tetrahydropyrazine ring and the potential for high binding affinity to adenosine receptors and monoamine oxidase inhibition. The physical properties such as solubility, melting point, and stability would be critical in determining the compound's suitability for drug development .
Wissenschaftliche Forschungsanwendungen
Multitarget Drugs for Neurodegenerative Diseases
A study by Brunschweiger et al. (2014) explored 8-benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, tricyclic xanthine derivatives, for their potential in treating neurodegenerative diseases. The research focused on derivatives with the ability to act as dual-target-directed A1/A2A adenosine receptor antagonists, with some compounds displaying triple-target inhibition, suggesting a promising avenue for developing treatments that target multiple aspects of neurodegenerative conditions simultaneously (Brunschweiger et al., 2014).
Synthesis and Cytotoxic Activity
Deady et al. (2003) synthesized a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and their 4-N-[2-(dimethylamino)ethyl]carboxamides, demonstrating potent cytotoxic activities against various cancer cell lines. This highlights the potential of such compounds in cancer research and therapy (Deady et al., 2003).
Optical Properties and Molecular Structure
Research by Jiang et al. (2012) on novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives revealed their optical properties through UV-vis absorption and fluorescence spectral characteristics. This study contributes to the understanding of the optical behaviors of such compounds, which could be useful in the development of optical materials or sensors (Jiang et al., 2012).
Metal Complexes as Models for Metal-Mediated Base Pairs
Sinha et al. (2015) investigated metal complexes of 6-pyrazolylpurine derivatives as models for metal-mediated base pairs, crucial for the development of novel nucleic acid structures with potential applications in biochemistry and nanotechnology (Sinha et al., 2015).
DPP-IV Inhibitors for Diabetes Management
Mo et al. (2015) synthesized 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as potent dipeptidyl peptidase IV (DPP-IV) inhibitors, suggesting their potential use in managing type 2 diabetes by regulating the incretin system (Mo et al., 2015).
Eigenschaften
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O2/c1-5-26-18(29)16-17(25(4)20(26)30)23-19(28-12(3)9-11(2)24-28)27(16)10-13-14(21)7-6-8-15(13)22/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEFOBMNAHJSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2CC3=C(C=CC=C3Cl)F)N4C(=CC(=N4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2505689.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505690.png)

![6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2505696.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2505697.png)

![9-ethyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2505701.png)


![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one](/img/structure/B2505704.png)

![2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2505707.png)
![3-(4-Phenylphenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2505708.png)